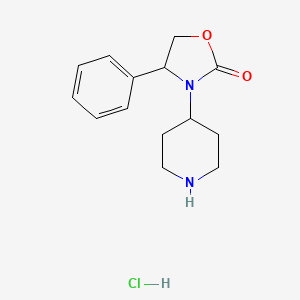

4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride

Description

Historical Evolution of Oxazolidinones as Antimicrobial Agents

The oxazolidinone class originated in the 1950s as monoamine oxidase inhibitors, but their antimicrobial potential remained unexplored until DuPont researchers identified their activity against plant pathogens in the 1970s. Early derivatives faced toxicity challenges, prompting structural refinements that culminated in linezolid (U-100766), the first FDA-approved oxazolidinone in 2000. Linezolid’s mechanism—binding the 23S rRNA of the 50S ribosomal subunit to inhibit protein synthesis—established oxazolidinones as critical tools against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Subsequent generations, such as tedizolid and T145, addressed limitations like bacteriostatic activity and toxicity, with T145 demonstrating bactericidal effects against Mycobacterium tuberculosis (Mtb) at sub-μg/mL concentrations.

Significance of Piperidine-Substituted Oxazolidinone Scaffolds

Piperidine substitutions represent a strategic modification to enhance oxazolidinone efficacy and pharmacokinetics. Structural studies reveal that replacing linezolid’s morpholine ring with piperidine derivatives improves ribosomal binding affinity and reduces efflux pump susceptibility. For example, compound 11 from piperidinyloxy oxazolidinones exhibited potent in vivo activity against S. aureus Smith infections, with MIC values comparable to linezolid. Similarly, derivatives featuring N-substituted piperidine moieties, such as 9h, showed MICs of 0.25–1 μg/mL against MRSA and VRE, underscoring the scaffold’s versatility.

Table 1: Comparative MIC Values of Piperidine-Substituted Oxazolidinones

| Compound | S. aureus (μg/mL) | MRSA (μg/mL) | VRE (μg/mL) | Reference |

|---|---|---|---|---|

| Linezolid | 1–2 | 1–4 | 1–2 | |

| Piperidinyloxy 11 | 0.5 |

Properties

IUPAC Name |

4-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.ClH/c17-14-16(12-6-8-15-9-7-12)13(10-18-14)11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTYXJVBOMPCIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(COC2=O)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride typically involves the reaction of 4-phenylpiperidine with oxazolidinone under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure the purity and consistency of the product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Insights

Oxazolidinone vs. This contrasts with the oxadiazole ring in ’s compound, which is a non-lactam heterocycle with distinct electronic properties. Oxazolidinones are historically associated with antibacterial activity (e.g., linezolid), but the phenyl-piperidine substitution here may redirect its biological targets toward CNS or receptor modulation .

Piperidine Derivatives :

- Piperidine is a common motif in CNS drugs due to its ability to mimic neurotransmitter structures. Tapentadol () and memantine () both utilize piperidine but in distinct configurations: Tapentadol’s piperidine is part of a larger opioid scaffold, whereas memantine’s adamantane-piperidine fusion targets NMDA receptors. The target compound’s piperidinyl group may similarly influence receptor binding but requires empirical validation .

Physicochemical Properties: The target compound’s molecular weight (282.77 g/mol) and lipophilic phenyl group suggest moderate blood-brain barrier permeability, aligning with CNS drug-like properties. In comparison, memantine hydrochloride (215.76 g/mol) is smaller and less lipophilic, favoring rapid CNS penetration . Chlorphenoxamine (303.83 g/mol) and fluoxetine (345.79 g/mol) exhibit higher weights due to extended aromatic systems, impacting solubility and metabolism .

Safety and Hazards: The target compound’s irritant properties contrast with the generally better-tolerated profiles of FDA-approved drugs like fluoxetine and memantine. However, similar irritant classifications are noted for oxadiazole derivatives (), highlighting the need for careful handling during synthesis .

Biological Activity

Overview

4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, commonly referred to as its hydrochloride salt form, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the oxazolidinone class, characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. The presence of a piperidine ring and a phenyl group contributes to its distinctive pharmacological profile.

- Chemical Formula: C14H19ClN2O2

- Molecular Weight: 282.76 g/mol

- CAS Number: 521979-97-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. Although specific mechanisms remain under investigation, the oxazolidinone core suggests potential for antimicrobial activity, particularly through inhibition of protein synthesis in bacteria.

Antimicrobial Activity

Research indicates that compounds within the oxazolidinone class exhibit significant antimicrobial properties. This compound has shown effectiveness against resistant bacterial strains, making it a candidate for further development as an antibiotic agent. In vitro studies suggest that it can inhibit the growth of various pathogens, including those resistant to conventional treatments .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Preliminary findings suggest that it may modulate cellular pathways involved in inflammation and immune response, which could broaden its therapeutic applications beyond antibiotic use .

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's ability to inhibit bacterial protein synthesis effectively. For instance, studies have shown that it can disrupt the function of ribosomes in certain bacterial species, leading to reduced viability and growth inhibition.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 4-phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized by reacting 4-piperidinyl-3-oxazolidin-2-one with hydrochloric acid under controlled conditions . Key optimization parameters include:

- Temperature : Maintain 0–5°C during acid addition to prevent side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., THF) to enhance solubility of intermediates.

- Stoichiometry : A 1:1 molar ratio of starting material to HCl ensures complete protonation without excess acid residues. Purity can be monitored via TLC (silica gel, chloroform/methanol 9:1) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% TFA (70:30) .

- 1H NMR : Key peaks include δ 3.5–4.0 ppm (oxazolidinone ring protons) and δ 7.2–7.5 ppm (phenyl group) .

- Mass spectrometry : ESI-MS ([M+H]+ expected at m/z 293.2) confirms molecular weight .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during weighing and synthesis due to potential respiratory irritation (GHS H315/H319) .

- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can structural modifications of the piperidine or oxazolidinone moieties alter pharmacological activity?

- SAR studies :

- Piperidine substitution : Fluorination at the 4-position (as in related compounds) enhances blood-brain barrier penetration .

- Oxazolidinone ring : Methylation at C5 increases metabolic stability but reduces solubility .

- Experimental approach : Perform kinetic assays (e.g., CYP450 inhibition) and compare binding affinity via SPR or ITC .

Q. What strategies resolve contradictions in reported biological activity data?

- Source variation : Batch-to-batch impurities (e.g., residual solvents) can affect activity. Validate purity via LC-MS before assays .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (7.4 vs. 6.8) to minimize variability .

- Control experiments : Include positive controls (e.g., known µ-opioid agonists for analgesia studies) .

Q. Which analytical methods are suitable for detecting degradation products under stress conditions?

- Forced degradation : Expose to heat (60°C), UV light, or acidic/alkaline hydrolysis.

- HPLC-DAD/MS : Identify degradation peaks; major products include hydrolyzed oxazolidinone (retention time ~8.2 min) and phenyl-piperidine fragments .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C .

Q. How can computational methods guide the design of derivatives with improved selectivity?

- Molecular docking : Target µ-opioid receptors (PDB ID: 6DDF) to predict binding poses .

- ADMET prediction : Tools like SwissADME assess logP (optimal range: 2–3) and hERG channel liability .

- Free-energy perturbation : Calculate ΔΔG for piperidine ring modifications to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.